molecular formula C27H24N4O4 B2535254 1-({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 2319923-87-8

1-({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione

Katalognummer: B2535254
CAS-Nummer: 2319923-87-8
Molekulargewicht: 468.513
InChI-Schlüssel: VMUMTJZBIGEIOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 1-({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is a structurally complex heterocyclic molecule combining a tetrahydroquinazoline-2,4-dione core with a 1,2,4-oxadiazole moiety bearing a benzyloxy-substituted phenyl group and a propyl chain. However, specific biological data for this compound remain unreported in the available literature, necessitating comparative analysis with structurally analogous compounds.

Eigenschaften

IUPAC Name

1-[[3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propyl-4aH-quinazolin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N4O4/c1-2-16-30-26(32)20-12-6-8-14-22(20)31(27(30)33)17-24-28-25(29-35-24)21-13-7-9-15-23(21)34-18-19-10-4-3-5-11-19/h3-15,20H,2,16-18H2,1H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLJCTWPWUGUDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2C=CC=CC2=[N+](C1=O)CC3=NC(=NO3)C4=CC=CC=C4OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N4O4+
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

The compound 1-({3-[2-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione (often referred to as the target compound) is a complex organic molecule notable for its diverse biological activities. This article synthesizes current research findings on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features several key structural components:

  • Oxadiazole Ring : Known for its role in various pharmacological activities.
  • Tetrahydroquinazoline Derivative : Associated with neuroprotective and anti-inflammatory properties.
  • Benzyloxy Group : Enhances lipophilicity and bioavailability.

1. Antimicrobial Activity

Research has highlighted the antimicrobial potential of oxadiazole derivatives. Compounds similar to the target compound have shown significant activity against various pathogens:

  • Antibacterial : Studies indicate that derivatives containing oxadiazole exhibit strong antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 1.56 µg/mL to 8 µg/mL .
  • Antifungal : Some derivatives have demonstrated antifungal activity comparable to standard treatments .

2. Inhibition of Monoamine Oxidase (MAO)

The target compound's structural similarity to known MAO inhibitors suggests potential in treating neurodegenerative diseases:

  • Selectivity : Compounds with similar oxadiazole structures have been shown to selectively inhibit MAO B over MAO A, with IC50 values in the low nanomolar range (1.4–4.6 nM) . This selectivity is crucial for minimizing side effects associated with non-selective MAO inhibition.

3. Anticancer Properties

Preliminary studies suggest that compounds containing the oxadiazole moiety may exhibit anticancer activity:

  • Mechanism of Action : The proposed mechanism involves induction of apoptosis in cancer cells through modulation of cell signaling pathways . Further studies are required to elucidate specific targets within cancer cells.

The biological activity of the target compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The ability to inhibit specific enzymes such as MAO B plays a critical role in its therapeutic potential.
  • Receptor Binding : Potential interactions with neurotransmitter receptors may contribute to its neuroprotective effects.

Case Studies and Research Findings

A number of studies have explored the biological activities of similar compounds:

StudyCompoundActivityFindings
5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-oneMAO B InhibitionIC50 = 1.4 nM; selective over MAO A
Various Oxadiazole DerivativesAntimicrobialMICs between 1.56 µg/mL - 8 µg/mL against bacteria
Oxadiazole-based CompoundsAnticancerInduction of apoptosis in cancer cell lines

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of oxadiazole compounds exhibit promising anticancer properties. The 1,2,4-oxadiazole moiety has been linked to various biological activities, including anticancer effects. For instance, studies have shown that oxadiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptosis-related proteins .

Antimicrobial Properties

The compound's structure allows it to interact with biological systems effectively, leading to potential antimicrobial applications. Oxadiazoles have been reported to possess antibacterial and antifungal activities. In particular, compounds containing the oxadiazole ring have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .

Anti-Diabetic Effects

There is emerging evidence that certain oxadiazole derivatives can exhibit anti-diabetic properties by improving insulin sensitivity and reducing blood glucose levels. The incorporation of specific functional groups into the oxadiazole structure may enhance these effects, making it a candidate for further research in diabetes management .

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For example:

  • Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazones and carboxylic acids.
  • Substitution Reactions : The introduction of the benzyloxy group can be performed via nucleophilic substitution methods on halogenated phenols.

Case Study 1: Anticancer Research

A study evaluated a series of oxadiazole derivatives for their anticancer activity against various cancer cell lines. The results indicated that compounds similar to 1-({3-[2-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione exhibited significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the micromolar range .

Case Study 2: Antimicrobial Studies

Another research focused on synthesizing oxadiazole derivatives to assess their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The study found that certain modifications to the oxadiazole scaffold significantly enhanced antibacterial activity compared to standard antibiotics .

Tables

Application AreaDescriptionEvidence Source
Anticancer ActivityInduces apoptosis in cancer cells
Antimicrobial EffectsEffective against Gram-positive/negative bacteria
Anti-Diabetic EffectsImproves insulin sensitivity

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of 1,2,4-Oxadiazole-Containing Compounds

Compound Key Substituents Synthetic Yield Biological Activity Reference
Target Compound Benzyloxy-phenyl, tetrahydroquinazoline-dione Not reported Not reported -
(Substituted-phenyl-oxadiazolyl) methyl-2-(3-oxo-benzoxazin-4-yl)acetate Benzoxazine, acetate 60–75% Antimicrobial (hypothesized)

1,2,3-Thiadiazole Derivatives

describes 1,2,3-thiadiazoles synthesized via nucleophilic substitution of 5-chloro-1,2,3-thiadiazoles with phenols or thiophenols in DMF/NaH . The target compound’s 1,2,4-oxadiazole may offer superior metabolic stability compared to 1,2,3-thiadiazoles, which are prone to ring-opening reactions.

Table 2: Thiadiazole vs. Oxadiazole Features

Feature 1,2,3-Thiadiazole 1,2,4-Oxadiazole (Target Compound)
Heteroatoms S, N, N O, N, N
Synthetic Conditions DMF/NaH, 20°C Likely mild, polar aprotic solvents
Stability Moderate (sulfur sensitivity) High (resistance to hydrolysis)

Tetrahydroquinazoline-dione Analogues

The tetrahydroquinazoline-2,4-dione core in the target compound is structurally related to quinazoline alkaloids, which exhibit diverse bioactivity. For example, febrifugine (a quinazoline derivative) shows antimalarial properties. The propyl chain at position 3 in the target compound may modulate solubility and pharmacokinetics compared to methyl or aryl substituents in other analogs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.